Comprehensive Spectroscopic Characterization (NMR, IR, MS) of (R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one
Comprehensive Spectroscopic Characterization (NMR, IR, MS) of (R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary & Chemical Context
The compound (R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one (CAS: 1429180-77-7) is a highly specialized chiral building block[1]. It serves as a critical intermediate in the synthesis of advanced targeted therapeutics, most notably in the development of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors such as the clinical candidate IDH305[2] and novel dual mIDH1/NAMPT inhibitors[3],[4].
From an analytical perspective, this molecule presents a fascinating structural matrix: a rigid, electron-deficient 2-chloropyrimidine ring conjugated to a sterically constrained, chiral oxazolidin-2-one auxiliary. This guide provides a deep-dive into the synthesis, sample preparation, and rigorous spectroscopic characterization (NMR, MS, FT-IR) required to validate the structural integrity and enantiomeric purity of this intermediate.
Validated Synthesis & Sample Preparation Protocol
To obtain high-fidelity spectroscopic data, the analyte must be synthesized and purified to >95% purity[5]. The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) between (R)-4-phenyloxazolidin-2-one and 2,4-dichloropyrimidine[6],[3].
Causality in Experimental Design
2,4-dichloropyrimidine possesses two electrophilic sites (C2 and C4). However, the C4 position is inherently more reactive toward nucleophiles because the resulting Meisenheimer intermediate is optimally stabilized by the para-nitrogen atom. To exploit this electronic bias and prevent di-substitution or C2-substitution, the reaction temperature must be strictly clamped between -10 °C and 0 °C[5]. Sodium hydride (NaH) is selected as the base to irreversibly deprotonate the oxazolidinone, generating a highly reactive, naked nitrogen nucleophile.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 2,4-dichloropyrimidine (1.0 equiv) and (R)-4-phenyloxazolidin-2-one (1.0 equiv) in anhydrous DMF (0.1 M concentration)[5].
-
Deprotonation: Cool the mixture to -10 °C using an ice/brine bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise to control the evolution of H₂ gas[6],[5].
-
Reaction Monitoring (Self-Validating Step): Stir the reaction for 1–2 hours at -10 °C to 0 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The appearance of a lower Rf spot indicates the formation of the highly polar C2-substituted byproduct, signaling the immediate need to quench the reaction[5].
-
Quenching & Extraction: Pour the mixture into ice water. Causality: Ice water safely neutralizes unreacted NaH and precipitates the organic intermediates while preventing the hydrolysis of the remaining C2-chloride. Extract the aqueous layer three times with Ethyl Acetate (EtOAc)[6].
-
Purification: Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (eluent: PE/EA = 10:1, v/v) to isolate the pure C4-substituted product as a white solid[5].
Figure 1: Regioselective SNAr synthesis workflow of the target oxazolidinone intermediate.
Comprehensive Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming both the regiochemistry of the pyrimidine substitution and the integrity of the chiral oxazolidinone ring.
¹H NMR Analysis
The ¹H NMR spectrum (recorded in DMSO-d₆) is highly diagnostic[5]. The pyrimidine protons (H-5 and H-6) appear as a pair of doublets with a coupling constant of J = 5.8 Hz. The relatively small ortho-coupling is characteristic of electron-deficient heteroaromatic rings.
Crucially, the rigid five-membered oxazolidinone ring restricts free rotation. Because C4 is a chiral center (R-configuration), the two protons on the adjacent C5 carbon are situated in different magnetic environments (one cis to the phenyl group, one trans). This renders them diastereotopic, resulting in a classic AMX spin system [5].
Table 1: ¹H NMR Data (300 MHz, DMSO-d₆) [3],[5]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| Pyrimidine H-6 | 8.61 | Doublet (d) | 5.8 | 1H | Adjacent to N, coupled to H-5 |
| Pyrimidine H-5 | 8.12 | Doublet (d) | 5.8 | 1H | Coupled to H-6 |
| Phenyl H | 7.43 – 7.28 | Multiplet (m) | - | 5H | Aromatic protons |
| Oxazolidinone H-4 | 5.80 | Doublet of doublets (dd) | 8.6, 3.6 | 1H | Chiral methine proton |
| Oxazolidinone H-5a | 4.89 | Pseudo-triplet (t) | 8.7 | 1H | Diastereotopic methylene |
| Oxazolidinone H-5b | 4.34 | Doublet of doublets (dd) | 8.7, 3.6 | 1H | Diastereotopic methylene |
Figure 2: Diastereotopic AMX spin system of the oxazolidinone ring driven by the C4 chiral center.
¹³C NMR Analysis
The ¹³C NMR spectrum confirms the carbon framework. The carbonyl carbon of the oxazolidinone appears highly deshielded (~153.5 ppm) due to the adjacent electronegative oxygen and nitrogen atoms. The pyrimidine carbons are similarly deshielded, with the C2 carbon bearing the chlorine atom appearing furthest downfield (~160.0 ppm).
Table 2: ¹³C NMR Data (Characteristic Assignments, 75 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~160.0 | Quaternary (C-Cl) | Pyrimidine C-2 |
| ~159.0 | Methine (CH) | Pyrimidine C-6 |
| ~158.0 | Quaternary (C-N) | Pyrimidine C-4 |
| ~153.5 | Quaternary (C=O) | Oxazolidinone C-2 |
| ~138.5 | Quaternary (C-C) | Phenyl ipso-C |
| ~129.0, 128.5, 126.5 | Methine (CH) | Phenyl ortho, meta, para-C |
| ~108.5 | Methine (CH) | Pyrimidine C-5 |
| ~70.2 | Methylene (CH₂) | Oxazolidinone C-5 |
| ~58.4 | Methine (CH) | Oxazolidinone C-4 |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) provides a built-in validation mechanism for this molecule due to the presence of a single chlorine atom.
Isotopic Causality: Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Consequently, the mass spectrum must exhibit a characteristic M and M+2 isotopic signature at m/z 276.05 and 278.05[6]. Any deviation from this 3:1 relative abundance indicates isobaric interference or an impure sample.
Table 3: High-Resolution Mass Spectrometry (HRMS-ESI)
| Ion | m/z (Theoretical) | Isotope | Relative Abundance | Diagnostic Feature |
|---|---|---|---|---|
| [M+H]⁺ | 276.0534 | ³⁵Cl | 100% | Base peak, intact molecule |
| [M+H]⁺ | 278.0505 | ³⁷Cl | ~33% | Confirms single Cl atom |
| [M+Na]⁺ | 298.0354 | ³⁵Cl | Variable | Sodium adduct |
Figure 3: Primary ESI-MS fragmentation pathways highlighting structural validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides orthogonal validation of the functional groups.
Vibrational Causality: The carbonyl (C=O) stretching frequency of the oxazolidinone ring appears at an unusually high wavenumber (~1750 cm⁻¹) compared to standard amides (~1650 cm⁻¹). This is driven by two factors:
-
The geometric ring strain of the five-membered ring increases the s-character of the C=O bond.
-
The electron-withdrawing nature of the adjacent ring oxygen suppresses the resonance contribution of the nitrogen lone pair, thereby strengthening the C=O double bond.
Table 4: FT-IR Spectroscopy (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
|---|---|---|---|
| ~1750 | Strong | C=O stretch | Oxazolidinone carbonyl |
| ~1580 - 1560 | Medium | C=N, C=C stretch | Pyrimidine ring |
| ~1450 | Medium | C=C stretch | Phenyl ring |
| ~1220 | Strong | C-O-C stretch | Oxazolidinone ether linkage |
| ~750 | Strong | C-Cl stretch | Pyrimidine C-Cl bond |
| ~700 | Strong | C-H out-of-plane | Monosubstituted benzene |
Conclusion
The rigorous spectroscopic profiling of (R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one is paramount for downstream pharmaceutical applications. The diagnostic AMX spin system in the ¹H NMR spectrum confirms the integrity of the chiral center, while the 3:1 isotopic ratio in the MS data validates the mono-chlorinated pyrimidine structure. By adhering to the temperature-controlled SNAr synthesis protocol, researchers can reliably generate this high-purity intermediate for the development of next-generation kinase and metabolic inhibitors.
References
- Cho, Y. S., et al. (2013). 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh. World Intellectual Property Organization, Patent WO2013046136A1.
-
Wen, F., et al. (2024). Discovery of Novel Dual Inhibitors Targeting Mutant IDH1 and NAMPT for the Treatment of Glioma with IDH1Mutation. Journal of Medicinal Chemistry, 67(11), 8667-8692. URL:[Link]
-
Cho, Y. S., et al. (2017). Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor. ACS Medicinal Chemistry Letters, 8(10), 1114-1119. URL:[Link]
Sources
- 1. (R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]
